An In-depth Technical Guide to N-(2-Cyanoethyl)-DL-alanine
An In-depth Technical Guide to N-(2-Cyanoethyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Cyanoethyl)-DL-alanine is a derivative of the non-essential amino acid DL-alanine, characterized by the addition of a cyanoethyl group to the amino group. While specific research on this compound is limited, its chemical structure suggests potential applications as an intermediate in the synthesis of specialized amino acids, peptides, and other organic molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis methodology based on the cyanoethylation of DL-alanine, and discusses its potential biological significance and toxicological profile by drawing parallels with related N-cyanoethylated compounds and its parent molecule. The inherent reactivity of the nitrile group and the chirality of the alanine backbone make it a molecule of interest for further investigation in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
N-(2-Cyanoethyl)-DL-alanine is a synthetic amino acid derivative. Its core structure consists of the racemic mixture of D- and L-alanine, where the primary amine has been alkylated with a 2-cyanoethyl group.
Table 1: Physicochemical Properties of N-(2-Cyanoethyl)-DL-alanine
| Property | Value | Source |
| CAS Number | 63905-32-8 | [1] |
| Molecular Formula | C6H10N2O2 | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| SMILES | CC(C(O)=O)NCCC#N | [1] |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in water (predicted) | - |
| Storage | Sealed in dry, 2-8°C | [1] |
Structural Elucidation
The structure of N-(2-Cyanoethyl)-DL-alanine is defined by the covalent attachment of an acrylonitrile moiety to the nitrogen atom of DL-alanine via a Michael addition reaction. This modification introduces a polar nitrile group, which can influence the molecule's solubility, reactivity, and potential for further chemical transformations.
A 2D representation of N-(2-Cyanoethyl)-DL-alanine.
Synthesis and Characterization
Proposed Synthesis Workflow: Cyanoethylation of DL-Alanine
This reaction is a nucleophilic addition of the amino group of DL-alanine to the activated double bond of acrylonitrile, typically catalyzed by a base.
Proposed workflow for the synthesis of N-(2-Cyanoethyl)-DL-alanine.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve DL-alanine in an aqueous solution of a suitable base (e.g., sodium hydroxide or potassium carbonate) at a controlled temperature. The basic conditions deprotonate the amino group, increasing its nucleophilicity.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture with vigorous stirring. This addition should be performed in a well-ventilated fume hood due to the high toxicity and volatility of acrylonitrile. The temperature should be carefully monitored and controlled to prevent polymerization of acrylonitrile.
-
Reaction: Allow the reaction to proceed for a set period, monitoring its progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.
-
Neutralization and Work-up: Upon completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., hydrochloric acid). This step will precipitate the product if it is insoluble at the neutral pH or prepare the mixture for extraction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure N-(2-Cyanoethyl)-DL-alanine.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the cyanoethyl group and its attachment to the nitrogen of the alanine moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.
Biological Significance and Potential Applications
Specific biological activities of N-(2-Cyanoethyl)-DL-alanine have not been documented. However, its structural features suggest several areas of potential interest for researchers.
Potential as a Pharmaceutical Intermediate
DL-alanine itself is utilized as a raw material in the synthesis of various pharmaceutical compounds.[2][3] The introduction of a cyanoethyl group provides a reactive handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making N-(2-Cyanoethyl)-DL-alanine a potentially versatile building block for the synthesis of novel drug candidates. DL-alanine is a component in the synthesis of some antibiotics and antiviral drugs.[2]
Role in Peptide Synthesis
The modification of the N-terminus of alanine could be explored for its effects on the properties of peptides. N-alkylation can influence the conformational preferences of amino acid residues and the overall structure and stability of peptides.
Metabolic Fate (Hypothetical)
The metabolic fate of N-(2-Cyanoethyl)-DL-alanine in biological systems is unknown. It is plausible that it could be metabolized through several pathways:
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Hydrolysis of the Nitrile Group: The nitrile group could be enzymatically hydrolyzed to a carboxylic acid, forming N-(2-carboxyethyl)-DL-alanine.
-
Cleavage of the N-C Bond: The bond between the nitrogen of alanine and the cyanoethyl group might be cleaved, releasing DL-alanine and a metabolite of acrylonitrile.
-
Excretion: The compound may be excreted unchanged if it is not a substrate for metabolic enzymes.
Hypothetical metabolic pathways of N-(2-Cyanoethyl)-DL-alanine.
Toxicology and Safety Profile
There is no specific toxicological data available for N-(2-Cyanoethyl)-DL-alanine. Therefore, a precautionary approach must be taken, considering the toxicities of its parent compounds and the cyanoethyl functional group.
Hazards of Precursors
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Acrylonitrile: This is a highly toxic and carcinogenic compound.[4] It is readily absorbed through the skin and is a potent irritant to the eyes, skin, and respiratory system.[4] Chronic exposure can lead to severe health issues. All handling of acrylonitrile must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
DL-Alanine: In contrast, DL-alanine is a naturally occurring amino acid with low toxicity.[5]
Potential Toxicity of N-(2-Cyanoethyl)-DL-alanine
The primary toxicological concern for N-(2-Cyanoethyl)-DL-alanine would be the potential for the in vivo release of cyanide through metabolic processes, a known characteristic of some organic nitriles.[6] Symptoms of cyanide poisoning can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory failure.[6]
Table 2: GHS Hazard Classification (Predicted)
| Hazard Class | Category | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P501 |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | P280, P302+P352, P312, P362+P364, P501 |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
Note: This classification is predictive and based on the potential hazards of related compounds. It should be used for guidance pending experimental validation.
Conclusion
N-(2-Cyanoethyl)-DL-alanine is a compound with underexplored potential. Its synthesis from readily available starting materials is straightforward, and its chemical structure offers avenues for the creation of more complex molecules. While there is a significant lack of data on its biological activity and toxicology, its potential as a synthetic intermediate warrants further investigation. Future research should focus on developing a validated synthesis protocol, characterizing its physicochemical properties, and conducting in vitro and in vivo studies to assess its biological effects and safety profile. Such studies will be crucial in determining its utility in drug discovery and other scientific disciplines.
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